molecular formula C11H21NO2 B13250078 Oxan-4-yl(piperidin-4-yl)methanol

Oxan-4-yl(piperidin-4-yl)methanol

Cat. No.: B13250078
M. Wt: 199.29 g/mol
InChI Key: AUDOWFWDURLPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxan-4-yl(piperidin-4-yl)methanol is a chemical compound that has garnered interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine and oxane, which are both significant in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-yl(piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the compound . The reaction conditions often include mild temperatures and pressures to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound .

Scientific Research Applications

Oxan-4-yl(piperidin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-4-yl(piperidin-4-yl)methanol is unique due to its combined piperidine and oxane structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of reactions and applications compared to its individual components .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

oxan-4-yl(piperidin-4-yl)methanol

InChI

InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2

InChI Key

AUDOWFWDURLPTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2CCOCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.